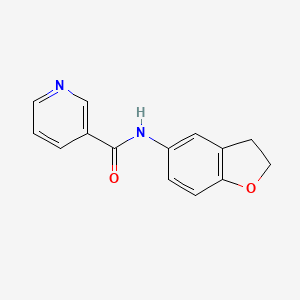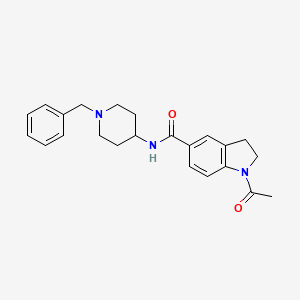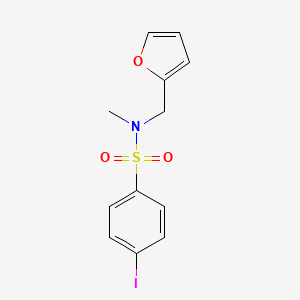
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide, also known as DBF or PD98059, is a chemical compound that has been extensively studied in the field of biochemistry and molecular biology. It is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cellular signaling and regulation.
Mecanismo De Acción
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide inhibits the activity of MEK by binding to its ATP-binding site and preventing the phosphorylation of downstream targets such as extracellular signal-regulated kinase (ERK). This results in the inhibition of the MAPK pathway and downstream signaling events. This compound has been shown to be a non-competitive inhibitor of MEK, meaning that it does not compete with ATP for binding to the active site.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and decrease angiogenesis. This compound has also been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and stroke. In addition, this compound has been shown to have cardioprotective effects in animal models of myocardial infarction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide has several advantages as a research tool, including its high selectivity for MEK and its well-characterized mechanism of action. It has also been shown to be effective in a wide range of cell types and animal models. However, this compound has some limitations, including its relatively low potency compared to other MEK inhibitors and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective MEK inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of the MAPK pathway in other diseases and biological processes. Finally, the use of this compound as a therapeutic agent in human diseases warrants further investigation.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide involves several steps, starting with the reaction of 2,3-dihydrobenzofuran with 3-bromopyridine-2-carboxylic acid in the presence of a base such as potassium carbonate. This reaction leads to the formation of an intermediate, which is then coupled with an amine group to yield the final product. Several modifications to this synthesis method have been reported in the literature, including the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide has been widely used as a research tool to study the MAPK pathway and its role in various cellular processes such as proliferation, differentiation, and apoptosis. It has been shown to inhibit the activity of the MAPK kinase (MEK), which is upstream of the MAPK pathway and activates it. This compound has been used to investigate the role of the MAPK pathway in cancer, cardiovascular diseases, and neurological disorders.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-14(11-2-1-6-15-9-11)16-12-3-4-13-10(8-12)5-7-18-13/h1-4,6,8-9H,5,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPJTDAGYGUAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-fluorophenyl)-[4-(1H-indazole-3-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7497949.png)
![5-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide](/img/structure/B7497957.png)
![1-(3,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7497979.png)
![2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide](/img/structure/B7497984.png)
![3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7497989.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7497992.png)
![N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7497996.png)


![N-[1-(thiophen-2-yl)ethyl]propanamide](/img/structure/B7498005.png)
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7498026.png)


